molecular formula C28H25FN2O5 B080470 5-Fluoro-1-(4-hydroxy-5-((trityloxy)methyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 10343-71-2

5-Fluoro-1-(4-hydroxy-5-((trityloxy)methyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B080470
CAS No.: 10343-71-2
M. Wt: 488.5 g/mol
InChI Key: LKGMYKHRZLPJRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-1-(4-hydroxy-5-((trityloxy)methyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a synthetic compound with significant applications in medicinal chemistry. It is a derivative of pyrimidine and is known for its potential use in various therapeutic areas, particularly in oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-(4-hydroxy-5-((trityloxy)methyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable pyrimidine derivative.

    Fluorination: Introduction of the fluorine atom at the 5-position of the pyrimidine ring.

    Protection: Protection of the hydroxyl groups using trityl chloride to form trityloxymethyl groups.

    Cyclization: Formation of the oxolan ring through cyclization reactions.

    Deprotection: Removal of the trityl protecting groups to yield the final compound

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-(4-hydroxy-5-((trityloxy)methyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various alkyl or aryl groups .

Scientific Research Applications

5-Fluoro-1-(4-hydroxy-5-((trityloxy)methyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-1-(4-hydroxy-5-((trityloxy)methyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione involves its metabolic conversion to active metabolites that inhibit thymidylate synthetase. This inhibition disrupts DNA synthesis, function, and repair, leading to cell death. The compound targets rapidly dividing cells, making it effective against certain types of cancer .

Properties

CAS No.

10343-71-2

Molecular Formula

C28H25FN2O5

Molecular Weight

488.5 g/mol

IUPAC Name

5-fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C28H25FN2O5/c29-22-17-31(27(34)30-26(22)33)25-16-23(32)24(36-25)18-35-28(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17,23-25,32H,16,18H2,(H,30,33,34)

InChI Key

LKGMYKHRZLPJRT-UHFFFAOYSA-N

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)F)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)F)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O

10343-71-2

Synonyms

2'-Deoxy-5-fluoro-5'-O-(triphenylmethyl)uridine

Origin of Product

United States

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